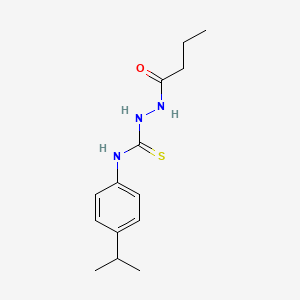
2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide, also known as BIPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in plant growth, which may contribute to its effects on crop yield.
Biochemical and Physiological Effects:
2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to induce cell death and inhibit cell proliferation. In plants, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to enhance root growth and increase chlorophyll content, leading to improved crop yield. 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has also been shown to have antioxidant activity, which may contribute to its potential use in environmental science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to have a range of potential applications, making it a versatile compound for research. However, one limitation of using 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential directions for future research on 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide. In medicine, further studies are needed to fully understand the mechanism of action of 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide and its potential use as a cancer treatment. In agriculture, more research is needed to determine the optimal conditions for using 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide to improve crop yield. In environmental science, further studies are needed to determine the effectiveness of 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide as a pesticide and its potential use in removing heavy metals from contaminated soil. Overall, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide is a promising compound with many potential applications, and further research is needed to fully understand its capabilities.
Aplicaciones Científicas De Investigación
2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been shown to possess anti-tumor activity and has been studied as a potential drug candidate for the treatment of cancer. In agriculture, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been studied for its ability to enhance plant growth and improve crop yield. In environmental science, 2-butyryl-N-(4-isopropylphenyl)hydrazinecarbothioamide has been studied for its potential use as a pesticide and as a means of removing heavy metals from contaminated soil.
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-5-13(18)16-17-14(19)15-12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYHBMARKKMPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-[4-(propan-2-yl)phenyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorobenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4738154.png)
![9-[4-(dimethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4738159.png)
![N-{2-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4738161.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide](/img/structure/B4738170.png)

![ethyl 5'-{[(allylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4738186.png)
![7-(4-chlorobenzyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4738203.png)
![methyl 4-{[3-(4-nitrophenoxy)phenoxy]methyl}benzoate](/img/structure/B4738208.png)
![{4-[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4738211.png)

![N-allyl-2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4738228.png)

